

# A Comprehensive Spectroscopic Guide to 2-Phenylethyl Hexanoate

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## Compound of Interest

Compound Name: 2-Phenylethyl hexanoate

Cat. No.: B1581171

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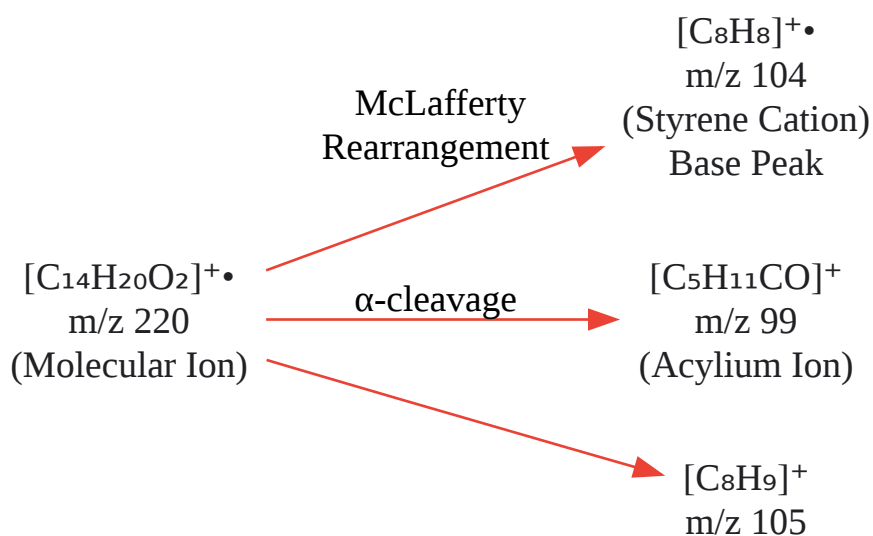
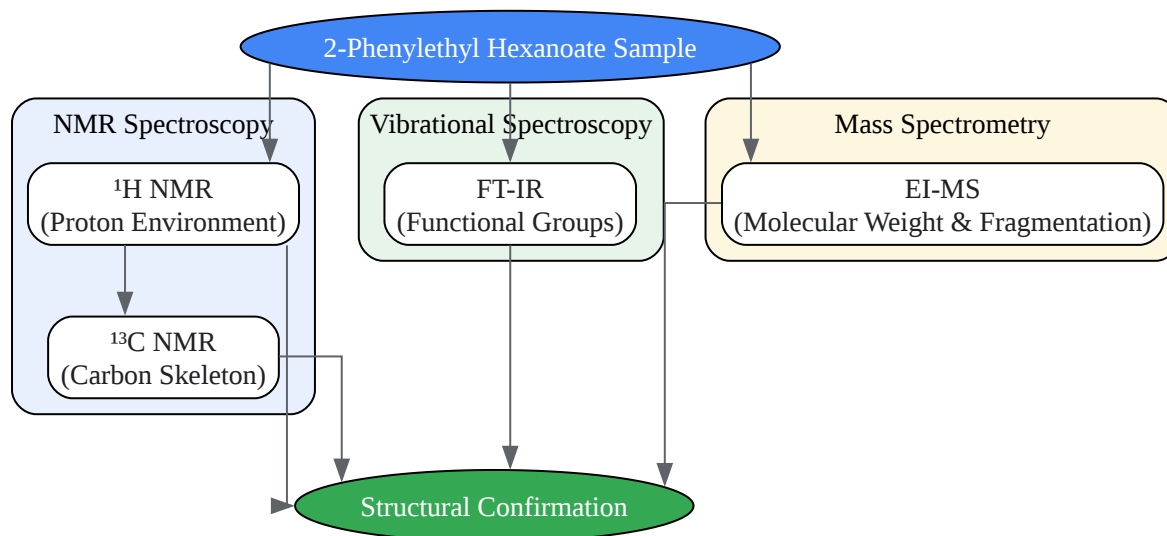
## Introduction

**2-Phenylethyl hexanoate** (CAS 6290-37-5), an ester combining the fruity, waxy notes of the hexanoate group with the floral, honey-like aroma of the 2-phenylethyl alcohol moiety, is a significant compound in the flavor and fragrance industries. Its molecular structure, comprising both an aliphatic chain and an aromatic ring, provides a rich landscape for spectroscopic analysis. This technical guide offers an in-depth exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-phenylethyl hexanoate**. The interpretation of these spectra is fundamental for quality control, structural elucidation, and understanding the chemical properties that are critical for researchers and professionals in drug development and chemical synthesis.

This document is structured to provide not just the raw data, but also the scientific rationale behind the spectral features. By understanding the causality of peak positions, splitting patterns, and fragmentation, scientists can leverage this information for compound verification and the development of analytical methods.

## Overall Analytical Workflow

The comprehensive characterization of **2-phenylethyl hexanoate** involves a multi-technique spectroscopic approach. Each technique provides unique and complementary information about the molecule's structure and functional groups. The logical flow of analysis ensures a thorough and validated structural confirmation.



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